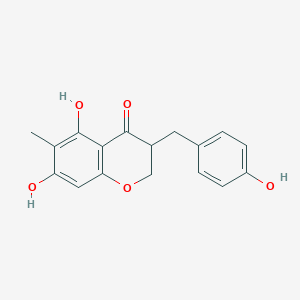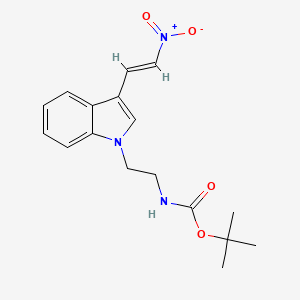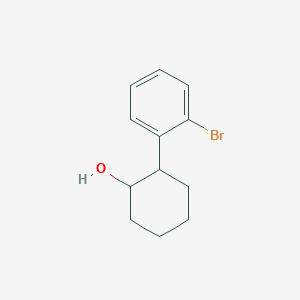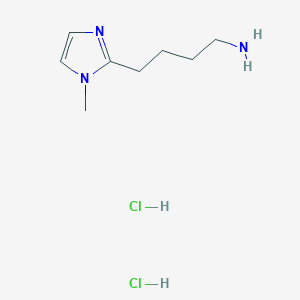
5,7-Dihydroxy-6-methyl-3-(4'-hydroxy-benzyl)-chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one is a naturally occurring flavonoid compound. It is known for its antioxidant properties and is found in various plants. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one typically involves the use of starting materials such as 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde. The reaction proceeds through a series of steps including condensation, cyclization, and reduction. The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Aplicaciones Científicas De Investigación
(3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of natural antioxidants for food and cosmetic products.
Mecanismo De Acción
The mechanism of action of (3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one involves its ability to scavenge free radicals and reduce oxidative stress. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell survival. Its antioxidant activity is primarily attributed to the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxyphenyl)chroman-4-one
- (3R)-5,7-Dihydroxy-6-methyl-3-(3’-hydroxybenzyl)chroman-4-one
- (3R)-5,7-Dihydroxy-6-methyl-3-(4’-methoxybenzyl)chroman-4-one
Uniqueness
(3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one is unique due to its specific substitution pattern and stereochemistry, which contribute to its distinct biological activities and chemical reactivity. The presence of both hydroxyl and benzyl groups enhances its antioxidant properties compared to similar compounds.
Propiedades
IUPAC Name |
5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-9-13(19)7-14-15(16(9)20)17(21)11(8-22-14)6-10-2-4-12(18)5-3-10/h2-5,7,11,18-20H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVOQLBTLZMHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B12310326.png)


![Methyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B12310344.png)

![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12310355.png)

![11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one](/img/structure/B12310360.png)


![rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride](/img/structure/B12310386.png)


